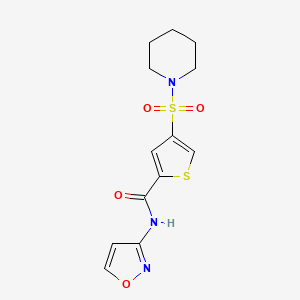

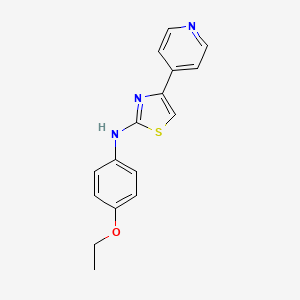

N-3-isoxazolyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with structures related to "N-3-isoxazolyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide" are of significant interest due to their potential biological activities and applications in medicinal chemistry. The presence of isoxazole, thiophene, and sulfonyl piperidine moieties suggests a molecule that could exhibit unique interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions including the formation of isoxazole rings, sulfonylation, and carboxamide formation. For example, the synthesis of 3-(arylsulfonylmethyl)isoxazole-4,5-dicarboxamides from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate showcases the complexity and versatility of reactions involving isoxazole derivatives (Yu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds containing isoxazole and thiophene rings can be elucidated using techniques such as X-ray crystallography. The structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, for instance, was characterized to reveal intra and intermolecular hydrogen bonds, which are crucial for understanding the compound's molecular interactions and stability (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

Isoxazole and thiophene derivatives participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, which can significantly alter their chemical properties. The ability to undergo chemoselective reactions makes these compounds versatile intermediates in organic synthesis, leading to a wide range of biological activities (Sowmya et al., 2018).

Wissenschaftliche Forschungsanwendungen

Selective Receptor Antagonists

N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides have been identified as potent and selective small molecule ETA receptor antagonists. Structural modifications of the aryl group have shown enhanced activity, indicating the potential for therapeutic applications in conditions mediated by the ETA receptor (Wu et al., 1997).

Antimicrobial Agents

The antimicrobial properties of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been explored, showing moderate to strong activity against both Gram-negative and Gram-positive bacteria. This suggests their potential as novel antimicrobial agents (Khalid et al., 2016).

Antifungal Applications

Compounds with isoxazole-3-carboxamido-4-carboxylic acid structures demonstrated antifungal activity against several phytopathogenic fungi, highlighting their potential use in agricultural fungicides (Vicentini et al., 2007).

Metabolism and Pharmacokinetics

Research on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, elucidated its metabolism and disposition in humans, revealing comprehensive pharmacokinetic properties which are crucial for the development of insomnia treatments (Renzulli et al., 2011).

Synthetic Methodologies

Studies on the reduction of chromano-piperidine-fused isoxazolidines showcased tandem intramolecular rearrangements leading to novel compounds. Such research not only expands the chemical space of isoxazolyl compounds but also provides insights into new synthetic routes (Singh et al., 2017).

Eigenschaften

IUPAC Name |

N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S2/c17-13(14-12-4-7-20-15-12)11-8-10(9-21-11)22(18,19)16-5-2-1-3-6-16/h4,7-9H,1-3,5-6H2,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQUSDPJHIHVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NOC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5599315.png)

![8-fluoro-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5599319.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5599334.png)

![2-[(4-iodophenyl)amino]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5599344.png)

![4-[(2,6-dichlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5599346.png)

![2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5599363.png)

![5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5599367.png)

![2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5599380.png)

![N,N-dimethyl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5599407.png)